2,2-Dimethyl-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide 2,2-Dimethyl-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.: 324769-72-4
VCID: VC0413363
InChI: InChI=1S/C16H18Cl3N3O/c1-15(2,3)14(23)22-13(16(17,18)19)21-11-8-4-6-10-7-5-9-20-12(10)11/h4-9,13,21H,1-3H3,(H,22,23)
SMILES: CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=C1N=CC=C2
Molecular Formula: C16H18Cl3N3O
Molecular Weight: 374.7g/mol

2,2-Dimethyl-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide

CAS No.: 324769-72-4

Main Products

VCID: VC0413363

Molecular Formula: C16H18Cl3N3O

Molecular Weight: 374.7g/mol

2,2-Dimethyl-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide - 324769-72-4

CAS No. 324769-72-4
Product Name 2,2-Dimethyl-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide
Molecular Formula C16H18Cl3N3O
Molecular Weight 374.7g/mol
IUPAC Name 2,2-dimethyl-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide
Standard InChI InChI=1S/C16H18Cl3N3O/c1-15(2,3)14(23)22-13(16(17,18)19)21-11-8-4-6-10-7-5-9-20-12(10)11/h4-9,13,21H,1-3H3,(H,22,23)
Standard InChIKey WVXWVLDNRMVICQ-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=C1N=CC=C2
Canonical SMILES CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=C1N=CC=C2
PubChem Compound 3096963
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator